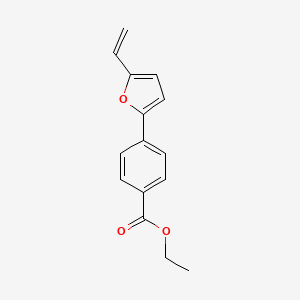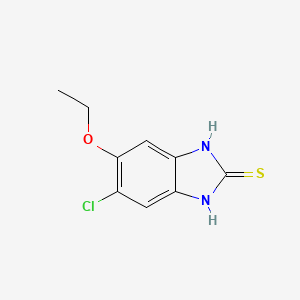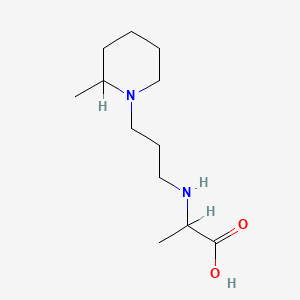![molecular formula C15H14ClNO4S B14365465 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene CAS No. 93468-05-4](/img/structure/B14365465.png)
1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a nitrobenzene ring substituted with a chlorophenylethanesulfonylmethyl group
Preparation Methods
The synthesis of 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene typically involves multiple steps, starting with the preparation of the chlorophenylethanesulfonylmethyl intermediate. This intermediate is then reacted with a nitrobenzene derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The nitro group can be reduced to an amine, while the sulfonyl group can undergo oxidation to form sulfonic acids.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common reagents used in these reactions include strong bases, reducing agents like zinc or sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene has several scientific research applications:
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various substitution reactions .
Comparison with Similar Compounds
Similar compounds to 1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene include:
2-Chloromethyl-2-phenylpropane: Known for its use in organic synthesis.
Benzene derivatives with sulfonyl groups: These compounds share similar reactivity patterns and applications in organic synthesis.
Properties
CAS No. |
93468-05-4 |
|---|---|
Molecular Formula |
C15H14ClNO4S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
1-[(2-chloro-2-phenylethyl)sulfonylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C15H14ClNO4S/c16-15(13-4-2-1-3-5-13)11-22(20,21)10-12-6-8-14(9-7-12)17(18)19/h1-9,15H,10-11H2 |
InChI Key |
TTXJUPBWACSNII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


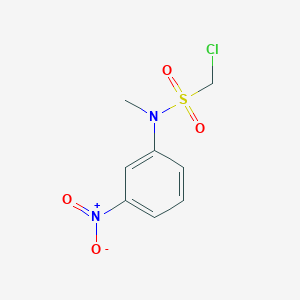
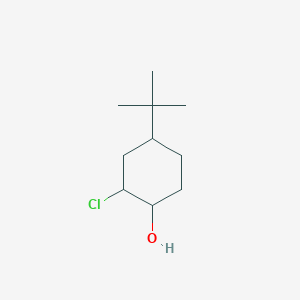
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
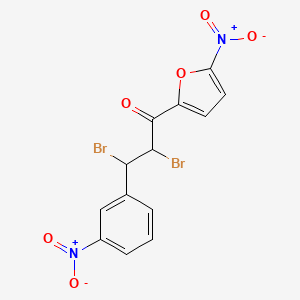
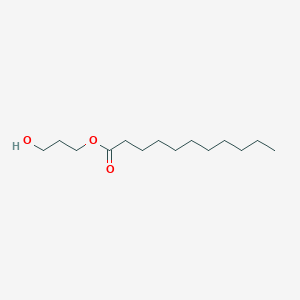
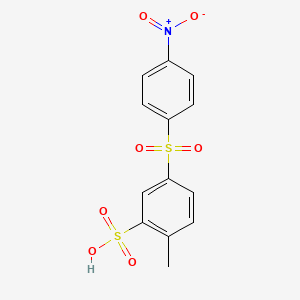

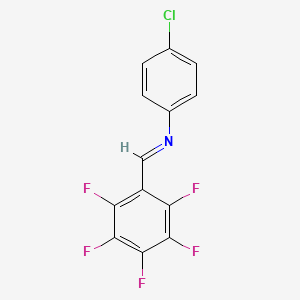
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)

